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Abstract

4-Aminonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in
medicinal chemistry and materials science. This technical guide provides a comprehensive
overview of its chemical properties, structural features, and spectroscopic profile. Detailed
information on its synthesis, supported by a representative experimental protocol, is presented.
Furthermore, this document explores the compound's potential biological significance and
outlines a workflow for investigating its bioactivity. All quantitative data is summarized in
structured tables for ease of reference, and logical workflows are visualized using
diagrammatic representations.

Chemical Structure and Identification

4-Aminonicotinaldehyde, systematically named 4-aminopyridine-3-carbaldehyde, possesses
a pyridine ring substituted with an amino group at the 4-position and a formyl (aldehyde) group
at the 3-position.[1] This arrangement of electron-donating (amino) and electron-withdrawing
(aldehyde) groups on the pyridine core imparts unique electronic and chemical properties to
the molecule.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-aminopyridine-3-carbaldehyde[1][2]

Synonyms 4-Amino-3-formylpyridine, 4-Amino-pyridine-3-
carboxaldehyde[2][3]

CAS Number 42373-30-8[1][2][3][4][5]

Molecular Formula CeHeN20O[1][2][31[41[5]

Molecular Weight 122.12 g/mol [1][2][3][4][5]

InChl Key GTPZHMGXKZIHKW-UHFFFAOYSA-N[2][4]

SMILES C1=CN=CC(=C1N)C=0[1][?]

Physicochemical Properties

The physical and chemical properties of 4-Aminonicotinaldehyde are summarized in the table
below. These properties are crucial for its handling, storage, and application in various
chemical reactions.

Table 2: Physicochemical Data
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Property Value Source
Melting Point 113-118 °C

Boiling Point 342.2 °C at 760 mmHg

Density 1.264 g/cm3

) Assumed based on melting
Appearance Solid (form may vary) int
poin

Information not readily
B available, likely soluble in _
Solubility ] ) General chemical knowledge
organic solvents like DMSO

and methanol.

pKa 7.13 [4]

XLogP3 0.476 [4]

Spectroscopic Analysis

The structural elucidation of 4-Aminonicotinaldehyde is supported by various spectroscopic
techniques. The key spectral data are summarized below.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen
atoms in the molecule.

Table 3: *H NMR Spectral Data
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Chemical Shift (6, ppm) Multiplicity Assighment

~9.6 Singlet Aldehydic proton (-CHO)
Proton on the pyridine ring (H2

~8.6 Doublet by a¢
or H6)
Proton on the pyridine rin

~7.3 Doublet by g
(H5)

~6.5 Broad Singlet Amino protons (-NHz)

Note: Predicted chemical shifts based on general values for similar structures. Actual values
may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 4: 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment

>190 Aldehydic carbon (C=0)

160 Pyridine ring carbon attached to the amino
group (C4)

~150 Pyridine ring carbon (C2 or C6)

~130 Pyridine ring carbon (C3)

~110 Pyridine ring carbon (C5)

Note: Predicted chemical shifts based on typical ranges for substituted pyridines. Quaternary
carbons are expected to show weaker signals.[6][7]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Table 5: Key IR Absorptions

Wavenumber (cm~?) Vibration Functional Group
3400-3200 N-H stretch Amino group (-NHz2)
3100-3000 C-H stretch Aromatic C-H

~2720 C-H stretch Aldehydic C-H

~1700 C=0 stretch Aldehyde carbonyl (C=0)
1600-1450 C=C and C=N stretching Pyridine ring

Note: These are characteristic absorption ranges and the exact peak positions can vary.[3][9]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 6: Mass Spectrometry Data

m/z Interpretation

122 Molecular ion peak [M]*

121 Loss of a hydrogen atom [M-H]*
93 Loss of the formyl group [M-CHO]*

Note: The fragmentation pattern can provide valuable structural information. The loss of CHO is

a characteristic fragmentation for aromatic aldehydes.[3][10][11]

Experimental Protocols: Synthesis of 4-
Aminonicotinaldehyde
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While several synthetic routes to substituted aminobenzaldehydes and nicotinaldehydes exist,
a common approach involves the formylation of an appropriately substituted aniline or
aminopyridine. The following is a representative protocol based on established chemical
principles for the synthesis of aromatic aldehydes.

Reaction Scheme:

A plausible synthetic route could involve the protection of the amino group of 4-aminopyridine,
followed by directed ortho-metalation and formylation, and subsequent deprotection. A simpler,
though potentially lower-yielding, method could be direct formylation.

Detailed Methodology (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
aromatic compounds.

o Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer,
a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POClIs, 1.1 equivalents)
in anhydrous dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice
bath.

e Vilsmeier Reagent Formation: Stir the mixture at O °C for 30 minutes to allow for the
formation of the Vilsmeier reagent (chloroiminium salt).

o Addition of Starting Material: Dissolve 4-aminopyridine (1 equivalent) in a minimal amount of
anhydrous DMF and add it dropwise to the Vilsmeier reagent solution while maintaining the
temperature at O °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by
thin-layer chromatography (TLC).

o Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice
with vigorous stirring.

o Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated
agueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The
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product may precipitate out or can be extracted with an organic solvent such as ethyl acetate
or dichloromethane.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane
and ethyl acetate) to afford pure 4-Aminonicotinaldehyde.

o Characterization: Confirm the identity and purity of the final product using the spectroscopic
methods detailed in Section 3.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 4-Aminonicotinaldehyde are not extensively
documented in publicly available literature, its structural motifs are present in various
biologically active molecules. Nicotinaldehyde derivatives have been investigated for a range of
bioactivities.[12] The presence of the aminopyridine scaffold, a known pharmacophore,
suggests potential for interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other enzyme inhibitors and receptor ligands, 4-
Aminonicotinaldehyde could potentially modulate pathways involved in cellular signaling. For
instance, pyridine-containing compounds have been shown to interact with kinases, and the
aldehyde functionality can react with nucleophilic residues in enzyme active sites.

Investigational Workflow for Biological Activity Screening:

The following diagram illustrates a logical workflow for the initial investigation of the biological
activities of 4-Aminonicotinaldehyde.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1271976?utm_src=pdf-body
https://www.benchchem.com/product/b1271976?utm_src=pdf-body
https://www.researchgate.net/publication/357110880_Synthesis_and_Biological_Activities_of_Nicotinaldehyde_Based_14-Dihydropyridinedicarboxylates
https://www.benchchem.com/product/b1271976?utm_src=pdf-body
https://www.benchchem.com/product/b1271976?utm_src=pdf-body
https://www.benchchem.com/product/b1271976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1. Workflow for Biological Activity Screening
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Figure 1. A logical workflow for screening the biological activity of 4-Aminonicotinaldehyde.
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Safety Information

4-Aminonicotinaldehyde is associated with several hazard classifications. Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. Work should be conducted in a well-ventilated fume
hood.

Table 7: GHS Hazard Statements

Hazard Code Statement

H302 Harmful if swallowed[1][2]

H315 Causes skin irritation[1][2]

H317 May cause an allergic skin reaction[1][2]

H319 Causes serious eye irritation[1][2]

H335 May cause respiratory irritation[1][2]
Conclusion

4-Aminonicotinaldehyde is a functionally rich heterocyclic compound with significant potential
in synthetic chemistry. This guide has provided a detailed overview of its chemical structure,
physicochemical properties, and comprehensive spectroscopic data. The outlined synthetic
protocol and proposed workflow for biological screening offer a solid foundation for researchers
and drug development professionals interested in utilizing this versatile molecule. Further
investigation into its biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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